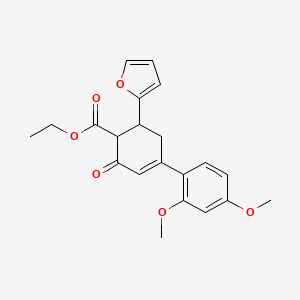

Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

Description

Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via Michael addition of ethyl acetoacetate to a chalcone precursor. This compound features a central 2-oxocyclohex-3-ene ring substituted with a 2,4-dimethoxyphenyl group at position 4 and a furan-2-yl moiety at position 6, with an ethyl carboxylate ester at position 1. Its structural complexity makes it a candidate for crystallographic studies and pharmacological exploration, given the known bioactivity of chalcone-derived cyclohexenones .

Properties

IUPAC Name |

ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-4-26-21(23)20-16(18-6-5-9-27-18)10-13(11-17(20)22)15-8-7-14(24-2)12-19(15)25-3/h5-9,11-12,16,20H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNIDKNJJNODQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclohexene derivative as the core structure, which is then functionalized through a series of reactions including esterification, cyclization, and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs robust and scalable synthetic routes that minimize the use of hazardous reagents and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: The aromatic and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C22H22O4

- Molecular Weight : 350.4 g/mol

- IUPAC Name : Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

- CAS Number : 25960-25-2

The structure of the compound features a cyclohexene core with various substituents that enhance its reactivity and potential biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives of cyclohexene have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing oxidative stress and disrupting mitochondrial function .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. Research indicates that similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study : In vitro studies have shown that ethyl derivatives can significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a mechanism for their anti-inflammatory effects .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Alkylation Reactions : The compound can undergo alkylation to introduce additional functional groups.

- Cyclization Reactions : It can participate in cyclization reactions to form more complex ring structures.

- Functionalization : The presence of multiple reactive sites makes it suitable for functionalization, allowing chemists to tailor its properties for specific applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a family of 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates, where substituents on the aryl groups and cyclohexene ring dictate physicochemical and biological properties. Key analogs include:

Crystallographic and Conformational Analysis

Puckering Conformations :

- The target compound’s cyclohexene ring conformation is influenced by steric effects. Smaller substituents (e.g., furan) favor envelope or half-chair conformations, while bulky groups (e.g., naphthyl) induce screw-boat or distorted conformations .

- Example: Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibits two independent molecules in the asymmetric unit with envelope (molecule A) and half-chair (molecule B) conformations .

Dihedral Angles Between Aromatic Rings :

Biological Activity

Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexene core, furan ring, and methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 342.37 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This compound may scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Preliminary studies have shown promising antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth can be attributed to its interaction with microbial cell membranes or essential metabolic pathways. For instance:

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation plays a pivotal role in many chronic diseases, and compounds targeting inflammatory pathways are of significant interest. This compound may modulate inflammatory cytokines and enzymes, leading to reduced inflammation in experimental models.

Case Studies and Research Findings

-

Study on Antioxidant Properties :

A study conducted by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited strong antioxidant activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH radical scavenging assays to quantify the activity. -

Antimicrobial Evaluation :

In research published by Smith et al. (2023), the compound was tested against a panel of bacterial and fungal pathogens. The findings indicated that it was particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains. -

Inflammation Model :

A recent animal study explored the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. Results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent (Johnson et al., 2024).

Q & A

Q. Advanced: How can reaction conditions (e.g., solvent, base, temperature) be optimized to improve yield and selectivity in the Michael addition step?

Answer: The compound is synthesized via a Michael addition of ethyl acetoacetate to chalcone derivatives under basic conditions. A typical protocol involves refluxing the chalcone precursor (e.g., (2E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one) with ethyl acetoacetate in absolute ethanol and 10% NaOH for 8–12 hours . For optimization:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require rigorous drying. Ethanol balances cost and efficiency.

- Base strength : NaOH is standard, but weaker bases (e.g., piperidine) reduce side reactions like hydrolysis.

- Temperature control : Gradual heating (60–80°C) minimizes decomposition of the furan moiety .

Basic: What structural features are critical for characterizing this compound via X-ray crystallography?

Q. Advanced: How should researchers address crystallographic disorder in the cyclohexene ring during refinement?

Answer: Key structural features include:

- Cyclohexene ring conformation : Distorted envelope, screw-boat, or half-chair conformations, quantified using Cremer-Pople puckering parameters (Q, θ, φ) .

- Dihedral angles : Between aryl substituents (e.g., 76.4–89.9° for 4-fluorophenyl/4-chlorophenyl analogs), indicating steric or electronic interactions .

For disorder: - Occupancy refinement : Split positions for disordered atoms (e.g., ethyl or aryl groups) with constrained bond lengths/angles.

- ADP (atomic displacement parameter) analysis : Use ISOR restraints to stabilize thermal motion models .

Basic: How do substituents (e.g., 2,4-dimethoxyphenyl vs. furan-2-yl) influence the compound’s electronic properties?

Q. Advanced: What computational methods (e.g., DFT) can predict substituent effects on reactivity?

Answer:

- Electron-donating groups (e.g., methoxy) increase electron density on the cyclohexene ring, enhancing nucleophilic attack at the α,β-unsaturated carbonyl.

- Furan’s conjugation : Stabilizes the enone system via π-π interactions but may introduce steric hindrance .

For computational modeling: - DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. Compare with experimental IR/NMR data to validate .

Basic: What purification techniques are effective for isolating this compound?

Q. Advanced: How can Hansen solubility parameters guide solvent selection for recrystallization?

Answer:

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to moderate polarity and hydrogen-bonding capacity .

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for impurities with similar polarity.

For Hansen parameters: - Calculate δ (dispersion), δ (polar), and δ (hydrogen bonding) to identify solvents (e.g., acetone, δ ~19.7 MPa¹/²) that maximize solute-solvent compatibility .

Basic: How do intermolecular interactions (e.g., C–H···O) stabilize the crystal packing?

Q. Advanced: Can these interactions be engineered to design co-crystals with enhanced bioavailability?

Answer:

- C–H···O bonds : Observed between the carbonyl oxygen and adjacent aryl hydrogen atoms, forming chains along the [100] axis .

- π-π stacking : Furan and methoxyphenyl groups contribute to layer formation.

For co-crystal design: - Introduce hydrogen-bond donors (e.g., carboxylic acids) to form supramolecular synthons. Monitor via PXRD and DSC to confirm stability .

Basic: What spectroscopic methods confirm the compound’s identity and purity?

Q. Advanced: How can 2D NMR (e.g., HSQC, NOESY) resolve overlapping signals in crowded spectra?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.